

Spectroscopic and Synthetic Overview of 3-Hydroxy-3-methylpentanedinitrile: A Technical Report

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Compound of Interest

Compound Name: 3-Hydroxy-3-methylpentanedinitrile

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Abstract

This technical guide addresses the available spectroscopic data for **3-Hydroxy-3-methylpentanedinitrile**, a nitrile compound with potential applications in organic synthesis and pharmaceutical development. Despite a thorough search of scientific literature and chemical databases, complete, publicly accessible experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for this compound remains elusive. This document summarizes the currently available information, outlines general synthetic approaches, and provides predicted spectroscopic data to guide researchers in their synthetic and analytical efforts.

Introduction

3-Hydroxy-3-methylpentanedinitrile ($\text{C}_6\text{H}_{11}\text{NO}$, Mol. Wt.: 113.16 g/mol) is a tertiary alcohol and a dinitrile. The presence of a hydroxyl group and a nitrile functionality suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The accurate characterization of this compound through spectroscopic methods is crucial for its identification, purity assessment, and elucidation of its chemical structure.

Synthesis and Spectroscopic Characterization

Synthesis

While a detailed, peer-reviewed synthesis protocol for **3-Hydroxy-3-methylpentanedinitrile** is not readily available in the public domain, general synthetic routes can be proposed based on established organic chemistry principles. One plausible approach is the nucleophilic addition of a cyanide source to a suitable ketonic precursor.

A potential synthetic pathway is the reaction of ethyl vinyl ketone with a cyanide reagent, followed by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to the resulting keto-nitrile. Subsequent hydrolysis of the protecting groups would yield the desired **3-Hydroxy-3-methylpentanedinitrile**.

It is important to note that the synthesis of the chiral version, (3R)-3-Hydroxy-3-methylpentanenitrile, has been mentioned in the context of asymmetric reduction of 3-methyl-3-pentenitrile or hydrocyanation of 3-methyl-3-penten-1-ol. However, specific experimental conditions and characterization data for these reactions are not publicly documented.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for **3-Hydroxy-3-methylpentanedinitrile** is not currently available in public databases. The following sections provide predicted data based on the chemical structure and typical values for similar functional groups.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, ethyl, and methylene protons. The chemical shifts would be influenced by the neighboring hydroxyl and nitrile groups.

¹³C NMR: A ¹³C NMR spectrum for "Pentanenitrile, 3-hydroxy-3-methyl-" is noted in the PubChem database (CID 11051611) as being available from Wiley-VCH GmbH, however, the spectral data is not publicly accessible. Based on the structure, six distinct carbon signals are expected.

Table 1: Predicted NMR Data for **3-Hydroxy-3-methylpentanedinitrile**

Assignment	Predicted ^1H NMR Chemical Shift (ppm)	Predicted ^{13}C NMR Chemical Shift (ppm)
CH_3 (on C3)	~1.3	~25
CH_2 (ethyl)	~1.7	~30
CH_3 (ethyl)	~1.0	~8
CH_2 (cyanomethyl)	~2.6	~20
C-OH	~70	Not Applicable
$\text{C}\equiv\text{N}$	Not Applicable	~120

Note: These are predicted values and should be confirmed by experimental data.

The IR spectrum of **3-Hydroxy-3-methylpentanedinitrile** would be characterized by the presence of key functional group absorptions.

Table 2: Predicted IR Absorption Bands for **3-Hydroxy-3-methylpentanedinitrile**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm^{-1})
O-H	Stretching	3600-3200 (broad)
C-H	Stretching (alkane)	3000-2850
$\text{C}\equiv\text{N}$	Stretching	2260-2240
C-O	Stretching	1260-1000

The mass spectrum of **3-Hydroxy-3-methylpentanedinitrile** would show the molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for **3-Hydroxy-3-methylpentanedinitrile**

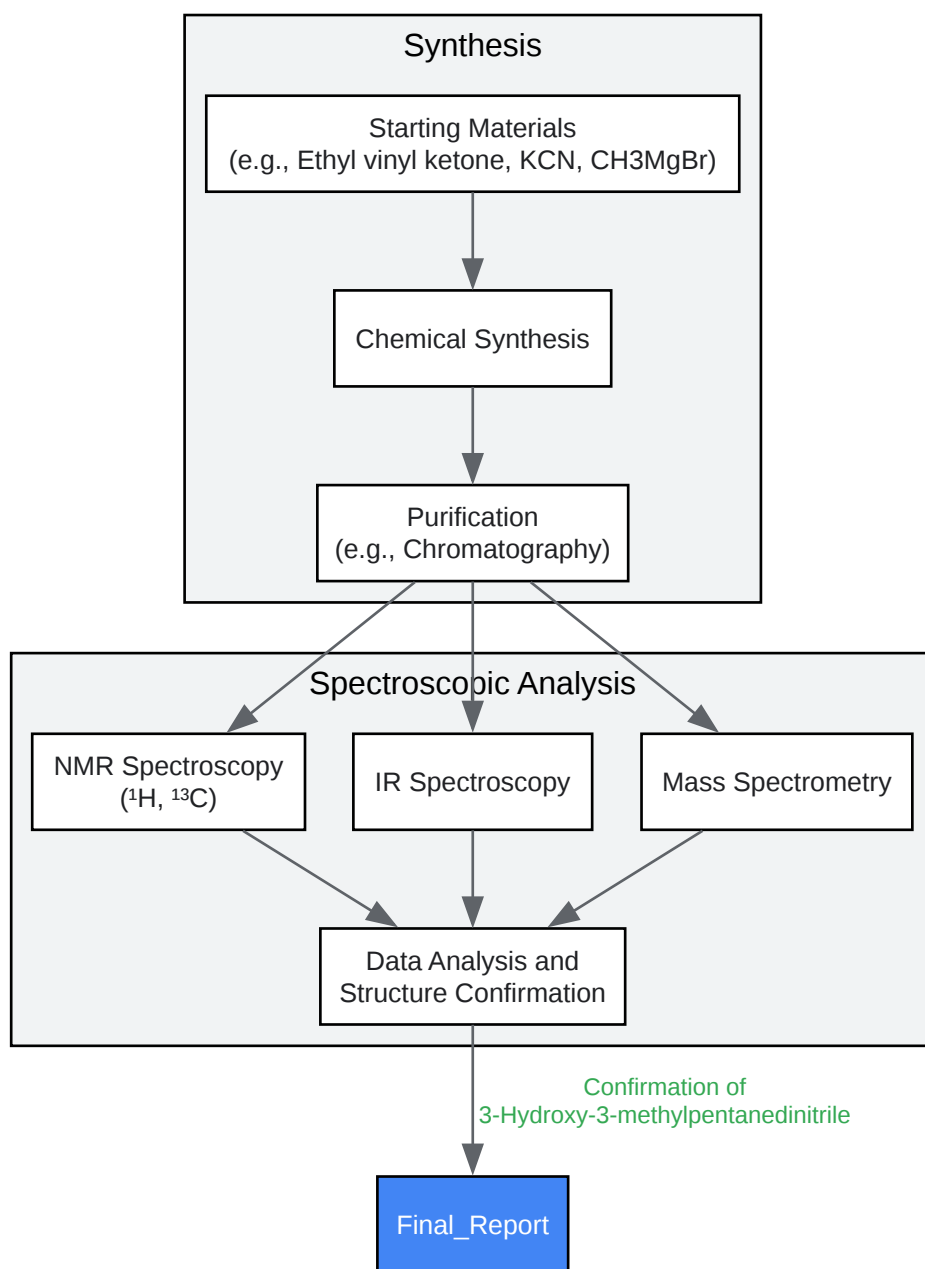
Parameter	Value
Molecular Formula	C ₆ H ₁₁ NO
Exact Mass	113.08
Molecular Ion [M] ⁺	m/z 113
Key Fragments	[M-CH ₃] ⁺ (m/z 98), [M-C ₂ H ₅] ⁺ (m/z 84), [M-H ₂ O] ⁺ (m/z 95)

Experimental Protocols

Due to the absence of published experimental work, detailed protocols for the synthesis and spectroscopic analysis of **3-Hydroxy-3-methylpentanedinitrile** cannot be provided at this time. Researchers planning to work with this compound would need to develop and optimize these procedures. A general workflow for such a project is outlined below.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of **3-Hydroxy-3-methylpentanedinitrile**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-Hydroxy-3-methylpentanedinitrile**.

Conclusion

While **3-Hydroxy-3-methylpentanedinitrile** holds potential as a synthetic intermediate, a significant gap exists in the publicly available scientific literature regarding its experimental

synthesis and detailed spectroscopic characterization. The predicted data and proposed workflow in this guide are intended to serve as a starting point for researchers interested in this compound. Further experimental investigation is necessary to establish a definitive spectroscopic profile and reliable synthetic protocols.

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